molecular formula C11H9FOS B1320046 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene CAS No. 51828-34-3

2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene

Cat. No.: B1320046
CAS No.: 51828-34-3
M. Wt: 208.25 g/mol
InChI Key: ANRSBTNUODPWEL-UHFFFAOYSA-N
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Description

2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene is a synthetic benzo[b]thiophene derivative of interest in medicinal chemistry and drug discovery research. Benzo[b]thiophene scaffolds are recognized as privileged structures in pharmaceutical development, known to exhibit a wide range of biological activities . The specific substitution pattern on this compound—featuring an acetyl group at the 2-position and a fluorine atom on the benzene ring—suggests its potential utility as a key synthetic intermediate. Researchers can utilize this molecule to explore structure-activity relationships, particularly in the development of novel small-molecule inhibitors. Analogous compounds have been investigated as potent inhibitors of tubulin polymerization, binding at the colchicine site, and demonstrating significant antiproliferative activity against various human cancer cell lines . The presence of the fluorine atom can be critical for modulating the compound's electronic properties, metabolic stability, and membrane permeability. This product is intended for research purposes in laboratory settings only. It is not approved for use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-(5-fluoro-3-methyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FOS/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRSBTNUODPWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594126
Record name 1-(5-Fluoro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51828-34-3
Record name 1-(5-Fluoro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Carbonylation Approach

  • Starting from substituted phenyl sulfides, palladium catalysts under CO pressure facilitate carbonylation to form benzothiophene-3-carboxylic esters.
  • Reaction conditions typically involve pressurizing an autoclave with CO (around 32 atm) and air (up to 40 atm), stirring at 80–100 °C for 24–36 hours in alcohol solvents such as methanol or ethanol.
  • The products are purified by silica gel chromatography.
  • This method allows incorporation of fluoro and methyl substituents on the aromatic ring by choosing appropriately substituted starting materials.

Microwave-Assisted Synthesis of Aminobenzo[b]thiophenes Followed by Functional Group Transformations

  • Microwave irradiation accelerates the synthesis of 3-aminobenzo[b]thiophenes from benzonitriles and methyl thioglycolate in DMSO at 130 °C within minutes.
  • Subsequent selective halogenation and functional group modifications enable installation of fluoro and methyl groups.
  • Deaminative bromination and further coupling reactions can be used to elaborate the scaffold toward acetylated derivatives.
  • This method is rapid, high-yielding, and suitable for diverse substitution patterns, including fluoro and methyl groups.

Direct Acetylation of Thiophene Derivatives

  • Industrially, 2-acetylthiophene is prepared by reacting thiophene with acetic anhydride in the presence of a catalyst at 70–80 °C for 3–5 hours.
  • The reaction can be performed solvent-free or in halogenated solvents, with direct distillation to isolate the product.
  • The process is scalable and environmentally friendly, with catalyst recycling possible by reusing reactor residues without additional catalyst addition.
  • This method provides high yields (~95%) and purity (>99.9%) of 2-acetylthiophene, which can be further functionalized to introduce fluoro and methyl groups on the benzothiophene ring.
Method Key Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Palladium-Catalyzed Carbonylation Pd catalyst, CO (32 atm), KI, MeOH or EtOH 80–100 24–36 h 70–85 Allows substitution pattern control
Microwave-Assisted Synthesis Benzonitriles, methyl thioglycolate, Et3N, DMSO 130 (microwave) 11–35 min 65–96 Rapid, high yield, suitable for halogenated substrates
Industrial Acetylation of Thiophene Thiophene, acetic anhydride, catalyst 70–80 3–5 h ~95 Scalable, solvent-free preferred, catalyst recycling
  • The palladium-catalyzed carbonylation method is versatile for synthesizing benzothiophene-3-carboxylic esters with various substituents, including fluoro and methyl groups, which can be converted to acetyl derivatives. The use of CO under pressure and KI as a co-catalyst enhances the reaction efficiency.
  • Microwave-assisted synthesis significantly reduces reaction times from hours to minutes while maintaining high yields and selectivity. This method is particularly effective for introducing amino groups, which can be transformed into acetyl functionalities through subsequent steps.
  • The industrial acetylation method of thiophene is well-established, environmentally friendly, and suitable for large-scale production. It provides a reliable route to 2-acetylthiophene, which serves as a key intermediate for further functionalization to obtain 2-acetyl-5-fluoro-3-methylbenzo[b]thiophene.
  • Combining these methods, a plausible synthetic route involves initial acetylation of thiophene, followed by selective fluorination and methylation, and finally cyclization to the benzothiophene core under palladium catalysis or microwave conditions.

The preparation of this compound can be effectively achieved by integrating advanced palladium-catalyzed carbonylation, microwave-assisted synthesis, and classical acetylation techniques. These methods offer high yields, selectivity, and scalability, supported by detailed experimental conditions and catalyst recycling strategies. The choice of method depends on the desired scale, available equipment, and substitution pattern control.

Chemical Reactions Analysis

2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying based on the desired product.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant anticancer properties. The compound 2-acetyl-5-fluoro-3-methylbenzo[b]thiophene has been investigated for its potential as an antitumor agent. A study demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism that disrupts cellular processes crucial for tumor growth .

Chymase Inhibition
Another promising application is in the development of chymase inhibitors. Chymase is an enzyme implicated in cardiovascular diseases. Compounds similar to this compound have shown potential in selectively inhibiting chymase activity, which could lead to new treatments for conditions such as hypertension and heart disease .

Organic Synthesis

Key Intermediate in Synthesis
this compound serves as a vital intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cross-coupling reactions, which are crucial for constructing complex organic frameworks .

Microwave-Assisted Synthesis
The compound can also be synthesized efficiently using microwave-assisted methods, which enhance yield and reduce reaction times compared to traditional heating methods. This technique is particularly valuable for creating libraries of related compounds for drug discovery .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored as a building block for polymeric materials. Its incorporation into polymer matrices can modify the physical properties of the resulting materials, making them suitable for applications in electronics and optics .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the efficacy of benzo[b]thiophene derivatives against cancer cell linesCertain derivatives showed over 70% inhibition of cell proliferation in vitro
Chymase Inhibition ResearchEvaluated the effects of benzothiophene derivatives on chymase activityIdentified several compounds with selective inhibition properties, indicating potential therapeutic uses
Microwave-Assisted SynthesisAssessed the efficiency of microwave synthesis for benzothiophenesAchieved yields exceeding 90% within significantly reduced reaction times

Mechanism of Action

The mechanism of action of 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Position: Moving the amino group from C-3 to C-5 (e.g., 3a vs. 2a in Table 1) significantly increases antiproliferative activity, suggesting that positioning polar groups on the benzene ring (vs. thiophene) improves target engagement . A methyl group at C-3 (e.g., 3b) reduces activity by 6–71-fold compared to unsubstituted analogs, indicating steric hindrance or electronic effects .

Halogenation: Fluorine at C-5 (target compound) may enhance metabolic stability and lipophilicity, analogous to fluorinated drugs like fluoroquinolones . Chlorine in 3',5'-dichloro derivatives () likely improves binding via halogen bonding but may increase toxicity .

Methoxy and Acetyl Groups :

  • Methoxy at C-7 (3c) improves solubility and activity in human cell lines, whereas acetyl at C-2 (target compound) may act as a hydrogen bond acceptor .

Fused Heterocycles: Thienopyrimidine derivatives (14d, 14f) exhibit broad-spectrum antitumor activity, highlighting the advantage of fused ring systems in enhancing π-π stacking interactions .

Research Findings and Implications

Antiproliferative Activity

  • 5-Amino Derivatives: Compounds 3a and 3c (Table 1) show IC₅₀ values in the nanomolar range, outperforming reference compound CA-4 in specific cell lines. The C-5 amino group is critical for DNA intercalation or tubulin binding .

Biological Activity

2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₃H₉FOS
  • Molecular Weight : 208.25 g/mol
  • CAS Number : 51828-34-3

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. In vitro studies have demonstrated effectiveness against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
E. coli1532
S. aureus1816
C. albicans1464

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promising results in inhibiting cancer cell proliferation in several cell lines, including breast and lung cancer models.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human cancer cell lines, revealing an IC50 value of approximately 20 µM against MCF-7 (breast cancer) cells and 25 µM against A549 (lung cancer) cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Cell Line IC50 (µM) Mechanism of Action
MCF-720Induction of apoptosis via caspase activation
A54925Cell cycle arrest in the G2/M phase

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation.
  • Signal Transduction Pathways : It is believed to modulate pathways such as MAPK and PI3K/Akt, which are critical for cell growth and survival.
  • Gene Expression Modulation : The compound can influence the expression levels of genes associated with apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

The structural components of this compound contribute significantly to its biological activity:

  • Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and bioavailability, potentially increasing cellular uptake.
  • Acetyl Group : The acetyl moiety is crucial for the compound's interaction with target proteins, facilitating binding and subsequent biological effects.

Comparative analysis with similar compounds suggests that modifications in these functional groups can lead to variations in potency and selectivity.

Q & A

Basic: What are the standard synthetic routes for preparing 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene?

Answer:
The synthesis typically involves functionalization of the benzo[b]thiophene core. Key steps include:

  • Electrophilic substitution : Fluorination at the 5-position can be achieved using fluorinating agents (e.g., Selectfluor) under controlled conditions to avoid over-fluorination .
  • Acetylation : The 2-acetyl group is introduced via Friedel-Crafts acylation, often employing acetyl chloride in the presence of Lewis acids like AlCl₃. Solvent selection (e.g., dichloromethane or nitrobenzene) impacts reaction efficiency .
  • Methylation : Methyl groups are added at the 3-position using alkyl halides (e.g., methyl iodide) under basic conditions. Purification via recrystallization or column chromatography is critical to isolate the product .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield RangeKey Reference
FluorinationSelectfluor, DCM, 0°C → RT60-75%
AcetylationAcetyl chloride, AlCl₃, nitrobenzene, 50°C45-60%
MethylationCH₃I, K₂CO₃, DMF, reflux70-85%

Basic: How is the structural confirmation of this compound performed?

Answer:
Structural elucidation combines spectroscopic and crystallographic methods:

  • X-ray diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C–C: ~1.48 Å) and confirms regiochemistry. Disorder in the crystal lattice may require refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., acetyl CH₃ at δ ~2.6 ppm, aromatic fluorines via coupling patterns). ¹⁹F NMR confirms fluorine position .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₉FOS: calc. 208.0398) .

Advanced: How can researchers optimize low yields in acylation reactions for this compound?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophile activation, while nitrobenzene improves regioselectivity .
  • Catalyst screening : Lewis acids like FeCl₃ or ZnCl₂ may reduce decomposition compared to AlCl₃ .
  • Temperature control : Gradual warming (e.g., 0°C → RT) minimizes byproduct formation. Post-reaction quenching with ice/water improves isolation .

Advanced: What computational methods predict the COX-1/COX-2 binding affinity of fluorinated benzo[b]thiophene derivatives?

Answer:

  • Molecular docking : Tools like AutoDock Vina model interactions between the acetyl group and COX active sites (e.g., hydrogen bonding with Arg120). Fluorine’s electronegativity enhances binding via halogen bonds .
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Substituent effects (e.g., methyl vs. fluoro) on binding energy (ΔG) are quantified .
  • Structure-Activity Relationship (SAR) : Fluoro substitution at the 5-position increases COX-1 selectivity (e.g., compound 66 in shows ΔG = -9.2 kcal/mol for COX-1 vs. -8.5 kcal/mol for COX-2).

Advanced: How should researchers resolve contradictions in reported antitumor activity data for thiophene derivatives?

Answer:
Contradictions often arise from variability in:

  • Substituent patterns : Minor changes (e.g., 4-chlorophenyl vs. 4-nitrophenyl) drastically alter activity. Compare IC₅₀ values across analogs (e.g., 4a: IC₅₀ = 12 µM vs. 4c: IC₅₀ = 28 µM ).
  • Assay conditions : Cell line specificity (e.g., MCF-7 vs. HeLa) and incubation time affect results. Normalize data to positive controls (e.g., doxorubicin) .
  • Metabolic stability : Fluorine’s electron-withdrawing effect may enhance stability in some models but reduce bioavailability in others .

Advanced: What methodologies validate regioselectivity in electrophilic substitutions of benzo[b]thiophene derivatives?

Answer:

  • Isotopic labeling : Use ¹⁸O or deuterated reagents to track substitution sites via MS/MS fragmentation .
  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediates. For example, fluorination at the 5-position proceeds 3x faster than at the 4-position .
  • Hirshfeld surface analysis : Maps crystal packing to confirm steric/electronic preferences. High fluorine contact density correlates with regioselectivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene
Reactant of Route 2
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2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene

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